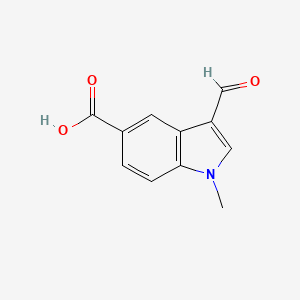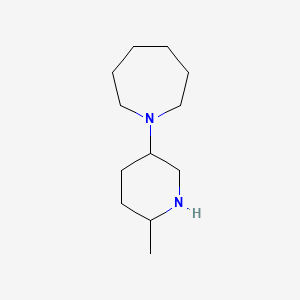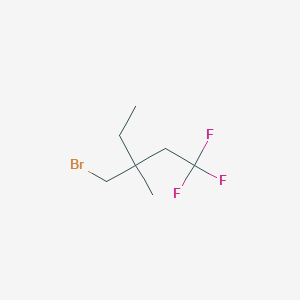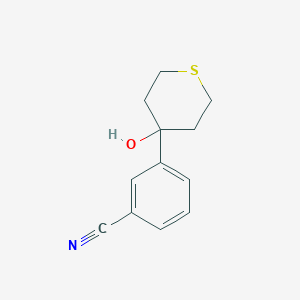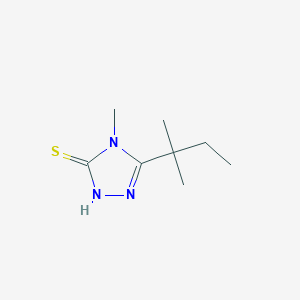
N-(2-aminopropyl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminopropyl)-N-methylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of an aniline group substituted with a 2-aminopropyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-aminopropyl)-N-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of N-methylaniline with 2-aminopropanal. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminopropyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitroso derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of imines or nitroso derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(2-aminopropyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminopropyl)-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound may also inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
N-(2-aminopropyl)benzofuran: Similar in structure but contains a benzofuran ring.
N-(2-aminopropyl)-N-methylbenzamide: Contains a benzamide group instead of an aniline group.
N-(2-aminopropyl)-N-methylphenethylamine: Contains a phenethylamine group.
Uniqueness: N-(2-aminopropyl)-N-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
954253-35-1 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-N-methyl-1-N-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |
InChI Key |
OGUIAFAIFGRUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


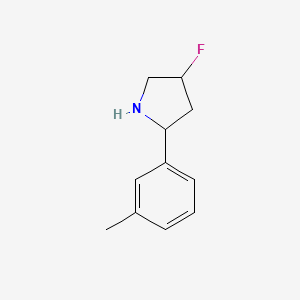
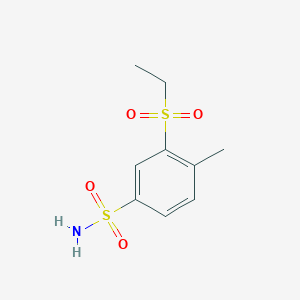
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)

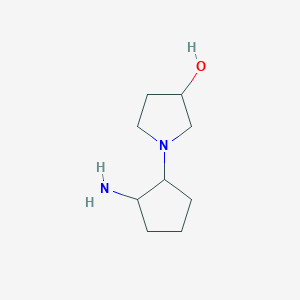
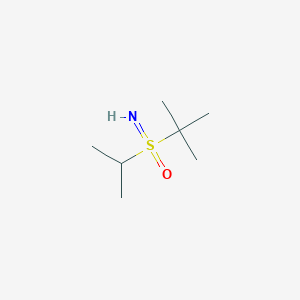
![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
